molecular formula C13H19F3N2O3 B1323422 tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 824982-19-6

tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Katalognummer B1323422
CAS-Nummer: 824982-19-6
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: WVXOMOIVULPBGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a structurally complex molecule that is related to various bicyclic compounds synthesized for their potential applications in medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the synthesis, molecular structure, and properties of similar bicyclic structures with tert-butyl and carboxylate functionalities.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves intramolecular cyclization reactions. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol isomers . Similarly, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization . These methods highlight the importance of intramolecular reactions in constructing bicyclic frameworks with tert-butyl and carboxylate groups.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often elucidated using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be a monoclinic space group with specific lattice parameters, and the presence of diastereomers in a 1:1 ratio in the crystal was noted . The chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was found to have an orthorhombic space group and a noncentrosymmetric, chiral crystal structure . These findings are crucial for understanding the three-dimensional arrangement of atoms in such compounds.

Chemical Reactions Analysis

The chemical reactivity of bicyclic compounds can be influenced by their structural features. For example, the electron loss from 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes results in significant geometry changes, as evidenced by the comparison of crystal structures of radical cations with their neutral analogues . These changes are indicative of the reactivity patterns that such bicyclic compounds may exhibit under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds like tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can be inferred from related structures. The density, melting points, and solubility are often determined through recrystallization and characterization techniques. For instance, the density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was reported, which is relevant for understanding the compound's behavior in different solvents and conditions . The presence of tert-butyl and carboxylate groups can also influence the solubility and stability of these compounds.

Wissenschaftliche Forschungsanwendungen

  • Crystallographic Characterization and Geometry Changes upon Electron Loss : Research by Nelsen et al. (2005) explored the crystal structures of related diazabicyclo[2.2.2]octane derivatives. They focused on understanding the geometric changes that occur upon electron loss in these compounds, providing insight into the structural dynamics of similar bicyclic systems (Nelsen, 2005).

  • Synthesis and Molecular Structure Analysis : Moriguchi et al. (2014) reported on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester. This work involved characterizing its molecular structure through NMR spectroscopy and X-ray diffraction analysis, demonstrating the compound's intricate bicyclic structure, which includes a lactone moiety and a piperidine ring (Moriguchi, 2014).

  • Photostimulated Tert-Butylations of Aromatics : A study by Kim et al. (2001) investigated electron transfer chain processes leading to tert-butylation of electron-deficient benzene derivatives. This study highlights the use of tert-butylmercury chloride and diazabicyclo[2.2.2]octane in creating regioselective homolytic tert-butylation, demonstrating the compound's utility in synthetic organic chemistry (Kim, 2001).

  • Aspects of Chemistry of 8-Azabicyclo[3.2.1]octanes : Baylis and Thomas (2007) delved into the chemistry of compounds like 3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate. Their research explored various reactions, including mesylation, elimination, and epoxidation, contributing to the broader understanding of the chemical behavior of these bicyclic systems (Baylis & Thomas, 2007).

  • Synthesis of Azatropanes Using Pyroglutamic Acid : Singh et al. (2007) developed an efficient synthesis method for 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid. This process highlights the versatility of diazabicyclo[3.2.1]octane analogues in synthesizing compounds with potential for receptor affinity studies (Singh, 2007).

Eigenschaften

IUPAC Name

tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-8-4-5-9(18)7-17(6-8)10(19)13(14,15)16/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXOMOIVULPBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN(C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619823
Record name tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

CAS RN

824982-19-6
Record name tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.